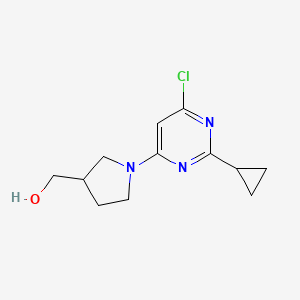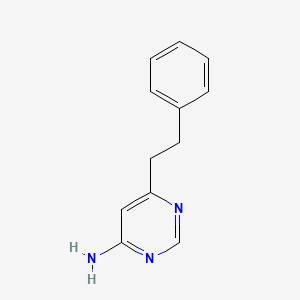![molecular formula C11H21N3O B1475192 1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1567095-61-7](/img/structure/B1475192.png)
1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine
Vue d'ensemble
Description
The compound “1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine” is an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains a tert-butoxy group and an ethylamine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a tert-butoxy group, and an ethylamine group. The pyrazole ring is a heterocyclic aromatic ring, which means it contains atoms of at least two different elements .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring might undergo reactions typical of aromatic compounds, while the tert-butoxy and ethylamine groups might participate in reactions typical of ethers and amines, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Antibacterial Activity
Pyrazole derivatives have been synthesized and evaluated for their antibacterial properties. For example, novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives exhibited significant antibacterial activity, showcasing the potential of such compounds in developing new antibacterial agents (Prasad, 2021).
Polymerization and Oligomerization Catalysts
Pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes, derived from pyrazole-based ligands, have been used as catalysts for the oligomerization and polymerization of ethylene. These catalysts demonstrate solvent and co-catalyst dependent behavior, which is crucial for tailoring polymeric materials with specific properties (Obuah et al., 2014).
CO2 Copolymerization
(Pyrazolylethyl-amine)zinc(II) carboxylate complexes have shown effectiveness as catalysts for the copolymerization of CO2 and cyclohexene oxide, producing poly(cyclohexene carbonate) under solvent-free conditions. This application highlights the role of pyrazole derivatives in environmentally friendly chemical processes (Matiwane et al., 2020).
Supramolecular Chemistry
Research in supramolecular chemistry involves the design and synthesis of complex structures with predefined properties. Pyrazole derivatives have been used to create hydrogen-bonded supramolecular structures, demonstrating the utility of these compounds in constructing materials with specific molecular architectures (Portilla et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(12)10-7-13-14(8-10)5-6-15-11(2,3)4/h7-9H,5-6,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDJNMUFZDNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CCOC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)

![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475121.png)
![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475122.png)
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1475124.png)


![tert-Butyl 2-({[2-(isopropylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1475127.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanone](/img/structure/B1475128.png)
![9-Benzyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B1475130.png)